molecular formula C10H9IN2O2 B14910911 Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B14910911
M. Wt: 316.09 g/mol
InChI Key: XVUSQDXNGIKIIY-UHFFFAOYSA-N
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Description

Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the iodine atom in the structure enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and iodination. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The iodine atom in the structure may facilitate binding to specific enzymes or receptors, leading to biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the iodine atom and the ester group in the structure allows for selective functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3

InChI Key

XVUSQDXNGIKIIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=C2I)C=C1

Origin of Product

United States

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